

Application Notes and Protocols: Human Enteropeptidase-IN-2 In Vitro Assay

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Compound of Interest		
Compound Name:	Human enteropeptidase-IN-2	
Cat. No.:	B12396903	Get Quote

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These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of **Human Enteropeptidase-IN-2**, a putative inhibitor of human enteropeptidase. The protocol is designed for a 96-well plate format and utilizes a fluorogenic substrate for sensitive detection of enzyme activity.

Introduction

Enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located in the brush border of the duodenum and jejunum.[1] It plays a crucial role in protein digestion by converting inactive trypsinogen into active trypsin, which in turn activates a cascade of other pancreatic digestive zymogens.[1][2] Due to its pivotal role in the digestive process, enteropeptidase is a potential therapeutic target for conditions such as obesity and diabetes.[3] This document outlines a robust in vitro assay for screening and characterizing inhibitors of human enteropeptidase, such as the hypothetical "Human enteropeptidase-IN-2".

Principle of the Assay

The assay measures the enzymatic activity of human enteropeptidase by monitoring the cleavage of a synthetic fluorogenic substrate. This substrate contains the specific enteropeptidase recognition sequence 'DDDDK' and is conjugated to a fluorophore, 7-amino-4-trifluoromethylcoumarin (AFC), which is quenched in the intact substrate.[4] Upon cleavage by enteropeptidase, the free AFC is released, resulting in a fluorescent signal that is directly



proportional to the enzyme's activity. Potential inhibitors will decrease the rate of substrate cleavage, leading to a reduction in the fluorescent signal.

Materials and Reagents

Reagent/Material	Supplier	Catalog No.	Storage
Recombinant Human Enteropeptidase (Light Chain)	R&D Systems	10438-SE	-70°C
Enteropeptidase Fluorogenic Substrate (e.g., QSY21-Gly-Asp-Asp-Asp-Lys-Ile-Val-Gly-Gly-Lys(Cy5))	Custom Synthesis	N/A	-20°C
Human Enteropeptidase-IN-2	Synthesized in-house	N/A	-20°C
Enteropeptidase Assay Buffer (50 mM Tricine, pH 8.0, 10 mM CaCl ₂ , 0.01% (w/v) Tween-20)	Sigma-Aldrich	MAK205A (component)	4°C
Dimethyl Sulfoxide (DMSO)	Sigma-Aldrich		Room Temperature
96-well black, flat- bottom plates	Corning	3603	Room Temperature
Fluorescence microplate reader	Molecular Devices	SpectraMax M5	N/A

Experimental Protocol Reagent Preparation

• Enteropeptidase Assay Buffer: Prepare a solution containing 50 mM Tricine (pH 8.0), 10 mM CaCl₂, and 0.01% (w/v) Tween-20.[5] This can also be sourced from a commercial kit.[4]



- Recombinant Human Enteropeptidase: Reconstitute the lyophilized enzyme in the
 Enteropeptidase Assay Buffer to a stock concentration of 1 mU/μL.[4] Aliquot and store at
 -70°C. Avoid repeated freeze-thaw cycles.
- Enteropeptidase Substrate: Prepare a stock solution of the fluorogenic substrate in DMSO. The final concentration in the assay will depend on the specific substrate used, but a typical starting point is 2.1 μM.[5]
- Human Enteropeptidase-IN-2: Prepare a stock solution of the inhibitor in DMSO. Create a serial dilution of the inhibitor in Enteropeptidase Assay Buffer to achieve a range of concentrations for testing.

Assay Procedure

- Compound Plating: Add 25 nL of the serially diluted Human Enteropeptidase-IN-2 solutions (dissolved in DMSO) to the wells of a 1536-well black plate (or scale up volumes for a 96-well plate).[5] Include wells with DMSO only as a no-inhibitor control.
- Enzyme Addition: Add 2 μL of the 90 mU/mL human recombinant enteropeptidase solution to each well.[5]
- Incubation: Incubate the plate at room temperature for 60 minutes to allow the inhibitor to interact with the enzyme.[5]
- Substrate Addition: Add 2 μL of the substrate solution (e.g., 2.1 μmol/L QSY21-Gly-Asp-Asp-Asp-Lys-Ile-Val-Gly-Gly-Lys(Cy5)) to each well to initiate the enzymatic reaction.[5]
- Kinetic Reading: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of 380 nm and an emission wavelength of 500 nm for AFCbased substrates.[4]

Data Analysis

- Calculate the rate of reaction (slope) for each well.
- Normalize the data: Express the activity in the inhibitor-treated wells as a percentage of the activity in the no-inhibitor (DMSO) control wells.



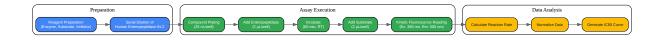
Generate an IC₅₀ curve: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC₅₀ value of Human Enteropeptidase-IN-2.

Quantitative Data Summary

The following table presents hypothetical data for the inhibition of human enteropeptidase by a known inhibitor, SCO-792, for comparative purposes.

Inhibitor	Target	IC50 (nmol/L)	K _{inac} t/K _i (M ⁻¹ S ⁻¹)	Dissociation Half-life (hours)
SCO-792	Human Enteropeptidase	5.4[5]	82,000[5]	~14[5]
SCO-792	Rat Enteropeptidase	4.6[5]	N/A	N/A

Visualizations Experimental Workflow

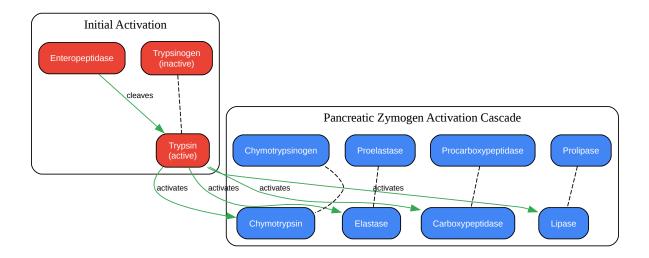


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Caption: Workflow for the in vitro inhibition assay of **Human Enteropeptidase-IN-2**.

Enteropeptidase-Mediated Digestive Cascade





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Caption: The central role of enteropeptidase in initiating the digestive enzyme cascade.

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